(7-Fluoroquinolin-8-yl)methanol
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Overview
Description
“(7-Fluoroquinolin-8-yl)methanol” is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 . It is also known as FQM. It is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 177.18 .Scientific Research Applications
Antibacterial Fluoroquinolones :
- The compound is a key component in the formation of antibacterial fluoroquinolones, as demonstrated in a study where it exists as a zwitterion in the solid state. This indicates its potential use in creating effective antibacterial agents (Li et al., 2006).
Fluorescence in Alcohols :
- In the study of styrylquinolines in alcohols like methanol, the fluorescence behavior of different styrylquinolines is notable. The compound's properties influence the fluorescent response in these alcohols, making it a useful tool in photophysical studies (Gennari et al., 1989).
Proton-Transfer Dynamics :
- The compound plays a role in excited-state proton transfer (ESPT) reaction studies. A research demonstrated how methanol molecules mediate the ESPT reaction of 7-hydroxyquinoline, suggesting its relevance in studying proton transfer dynamics in various solvent systems (Bhattacharya & Samanta, 2008).
Fluorescent Chemosensor Design :
- An 8-hydroxyquinoline-based chemosensor with a semirigid structure was designed for selective metal ion sensing in aqueous methanol solution. The compound's unique structure allows it to selectively accommodate certain metal ions, highlighting its utility in designing specific chemosensors (Tang et al., 2008).
Luminescence in Polymer Ligands :
- The compound has been used in the study of polymer ligands for luminescence applications, specifically in enhancing the emission intensity of certain metal ions, demonstrating its potential in developing advanced luminescent materials (Výprachtický et al., 2006).
Amino Acids Analysis in Pharmaceuticals :
- It has been utilized in high-performance liquid chromatography for the determination of amino acids in pharmaceuticals, indicating its importance in pharmaceutical analysis and quality control (Gatti et al., 2004).
Novel Antibacterial Agents Design :
- The compound's derivatives have shown potent antibacterial activities, suggesting its role in the design and development of new antibacterial agents (Kuramoto et al., 2003).
Safety and Hazards
“(7-Fluoroquinolin-8-yl)methanol” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s worth noting that quinolines, the family to which this compound belongs, are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The exact mode of action of (7-Fluoroquinolin-8-yl)methanol is currently unknown due to the lack of specific research on this compound. Quinolines, in general, are known to interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinolines are known to have a wide range of effects due to their broad spectrum of biological activity .
Properties
IUPAC Name |
(7-fluoroquinolin-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAIZJBTISRVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)CO)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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